Dactolisib Tosylate
Übersicht
Beschreibung
Dactolisib Tosylate, also known as BEZ235 Tosylate, is a dual kinase inhibitor that targets PI3K and mTOR . It is under clinical development by Adicet Bio and is currently in Phase II for Human Epidermal Growth Factor Receptor 2 Positive Breast Cancer (HER2+ Breast Cancer) and Parkinson’s Disease .
Molecular Structure Analysis
The molecular formula of Dactolisib Tosylate is C37H31N5O4S . It belongs to the class of organic compounds known as phenylquinolines, which are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group .
Physical And Chemical Properties Analysis
Dactolisib Tosylate has a molecular weight of 641.74 . It appears as a white to off-white solid . It’s recommended to be stored at 4°C in a sealed storage, away from moisture .
Wissenschaftliche Forschungsanwendungen
1. Targeted Therapy for Polycystic Kidney Disease
Dactolisib Tosylate, a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has been explored as a potential treatment for polycystic kidney disease. Researchers have developed folic acid (FA) conjugates to deliver dactolisib specifically to the kidneys, targeting tubular cells via folate receptor-mediated uptake. These conjugates have demonstrated efficient internalization by kidney epithelial cells and inhibition of the PI3K and mTOR pathways, indicating potential for targeted therapy in polycystic kidney disease (Shi et al., 2019).
2. Nanoparticle Formulation for Anti-Inflammatory Therapy
Dactolisib has been formulated into PLGA-PEG nanoparticles for targeted delivery to inflamed endothelium, suggesting its application in the treatment of inflammatory disorders. These nanoparticles, decorated with an anti-E-selectin antibody, showed increased uptake by inflammation-activated endothelial cells and had a pronounced effect on these cells compared to non-targeted nanoparticles (Gholizadeh et al., 2017).
3. Polymeric Micelles for Tumor Delivery
The use of polymeric micelles employing a platinum(II) linker for the delivery of dactolisib has been investigated. These micelles have shown promise for the tumor-specific delivery of dactolisib, demonstrating good colloidal stability and sustained release of the drug. They have been effective in inhibiting the PI3K/mTOR signaling pathway and exhibited potent cytotoxicity against cancer cells, such as human breast adenocarcinoma cells (Shi et al., 2019).
4. Impact on Immune Cells in Cancer
Dactolisib has been shown to impair the viability and immunosuppressive function of granulocytic myeloid-derived suppressor cells (Gr-MDSCs), which are involved in immune evasion and resistance to cancer immunotherapies. The study highlights the differential effects of dactolisib and another inhibitor, Dasatinib, on Gr-MDSCs, T cells, and prostate cancer cells, providing insights into the mechanisms of these drugs and their combination with immune checkpoint blockade (Liu et al., 2020).
5. Application in HIV Therapy
Research has also explored the effects of dactolisib in the context of HIV therapy. It has been found that dactolisib decreases HIV replication in macrophages by inducing autophagy, a cellular degradation process. This suggests a potential role for dactolisib in HIV treatment strategies (Campbell et al., 2018).
Wirkmechanismus
Dactolisib Tosylate works by inhibiting PI3K and mTOR . These are key enzymes in the PI3K/AKT/mTOR pathway, which is an important signaling pathway for cell cycle progression, growth, and survival. By inhibiting these enzymes, Dactolisib Tosylate can disrupt these processes and potentially inhibit the growth of cancer cells.
Safety and Hazards
Zukünftige Richtungen
Dactolisib Tosylate is currently in Phase II for the treatment of HER2+ Breast Cancer and Parkinson’s Disease . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURTHAUPVXZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145535 | |
Record name | Dactolisib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1028385-32-1 | |
Record name | Dactolisib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dactolisib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACTOLISIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.